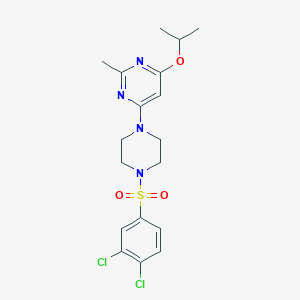

![molecular formula C16H23NO3S B2610010 4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-propan-2-ylmorpholine CAS No. 1798411-74-1](/img/structure/B2610010.png)

4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-propan-2-ylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

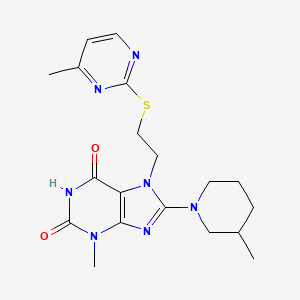

The compound appears to contain a morpholine ring, which is a common feature in many pharmaceuticals due to its polarity and ability to form hydrogen bonds . It also contains a sulfonyl group attached to a 4-methylphenyl group, which is a common motif in sulfa drugs .

Molecular Structure Analysis

The molecular structure would be largely defined by the morpholine ring, the sulfonyl group, and the 4-methylphenyl group. The morpholine ring is a six-membered ring containing four carbon atoms and one nitrogen and one oxygen atom .Chemical Reactions Analysis

Again, without specific information, it’s hard to say what reactions this compound might undergo. The morpholine ring could potentially be opened under acidic or basic conditions, and the sulfonyl group might be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the morpholine ring would likely make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications

Organic Electronics and OLEDs

Electron Transport Materials : Compounds structurally related to "4-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-2-propan-2-ylmorpholine" have been explored for their potential in organic electronics, specifically as electron transport materials (ETMs) in organic light-emitting diodes (OLEDs). Studies have demonstrated the development of ETMs with high thermal stability, large electron mobility, and excellent n-doping ability, enhancing the efficiency and stability of OLEDs (Bin et al., 2020).

Photoelectric Conversion

Dye-Sensitized Solar Cells : Hemicyanine derivatives, which share structural similarities with the specified compound, have shown significant promise in dye-sensitized solar cells (DSSCs). These compounds facilitate efficient charge separation under simulated solar light, leading to an enhanced overall energy conversion yield (Wang et al., 2000).

Drug Metabolism

Biocatalysis in Drug Metabolism : Research on biaryl-bis-sulfonamides, related to the specified morpholine derivative, illustrates their high metabolism in preclinical species. A study demonstrated the use of microbial-based biocatalytic systems to produce mammalian metabolites for drugs, aiding in the unambiguous assignment and characterization of drug metabolites (Zmijewski et al., 2006).

Antimicrobial Activity

Modulation of Antibiotic Activity : The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various microorganisms, including resistant strains, has been explored. The study highlights the compound's potential in enhancing the efficacy of antibiotics against resistant bacteria and fungi, underscoring its value in addressing antimicrobial resistance (Oliveira et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2-propan-2-ylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c1-13(2)16-12-17(9-10-20-16)21(18,19)11-8-15-6-4-14(3)5-7-15/h4-8,11,13,16H,9-10,12H2,1-3H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEOPUUMQABZMA-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCOC(C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCOC(C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Hydroxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2609927.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane](/img/structure/B2609929.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2609934.png)

![furan-2-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2609938.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-3-[4-(morpholine-4-carbonyl)phenyl]quinazolin-4-one](/img/structure/B2609941.png)

![Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2609944.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2609946.png)

![3-Imidazol-1-yl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2609947.png)

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-N-(3-methylphenyl)amine](/img/structure/B2609948.png)